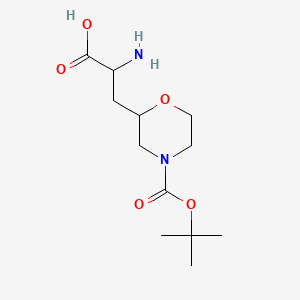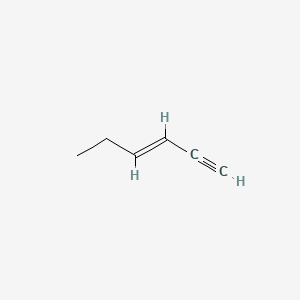![molecular formula C15H10F6N2O3 B13578387 1,3-Bis[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13578387.png)
1,3-Bis[4-(trifluoromethoxy)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[4-(trifluoromethoxy)phenyl]urea is a compound that belongs to the class of bis-ureas. It contains two 4-(trifluoromethoxy)phenyl groups attached to a central urea moiety. This compound is known for its lipophilic properties and is often used in the design of inhibitors for various enzymes, including soluble epoxide hydrolase (sEH) .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis[4-(trifluoromethoxy)phenyl]urea can be synthesized by reacting 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines. The reaction typically yields the desired bis-urea compound in 58-80% yields . The reaction conditions involve the use of solvents such as acetonitrile and purified water, and the process is monitored using high-performance liquid chromatography (HPLC) with UV detection .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[4-(trifluoromethoxy)phenyl]urea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethoxy groups.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include alkyl halides, nucleophiles, and oxidizing or reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted urea derivatives .
Scientific Research Applications
1,3-Bis[4-(trifluoromethoxy)phenyl]urea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Bis[4-(trifluoromethoxy)phenyl]urea involves its binding to specific molecular targets, such as enzymes. For example, as an inhibitor of soluble epoxide hydrolase (sEH), it forms additional hydrogen bonds in the active site of the enzyme, thereby inhibiting its activity . This inhibition can lead to various biochemical and physiological effects, depending on the specific enzyme and biological pathway involved.
Comparison with Similar Compounds
Similar Compounds
N,N′-disubstituted bis-ureas: These compounds also contain two urea groups and are known for their inhibitory activity against various enzymes.
4-(trifluoromethoxy)phenyl derivatives: Compounds containing the 4-(trifluoromethoxy)phenyl group are often used in the design of enzyme inhibitors and other biologically active molecules.
Uniqueness
1,3-Bis[4-(trifluoromethoxy)phenyl]urea is unique due to its specific structure, which allows it to form strong hydrogen bonds with enzyme active sites. This property makes it a potent inhibitor of soluble epoxide hydrolase (sEH) and other enzymes .
Properties
Molecular Formula |
C15H10F6N2O3 |
|---|---|
Molecular Weight |
380.24 g/mol |
IUPAC Name |
1,3-bis[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C15H10F6N2O3/c16-14(17,18)25-11-5-1-9(2-6-11)22-13(24)23-10-3-7-12(8-4-10)26-15(19,20)21/h1-8H,(H2,22,23,24) |
InChI Key |
RSCCKXHOLGSHCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-2-[4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B13578305.png)
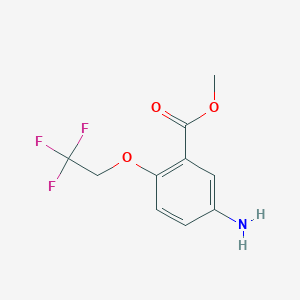

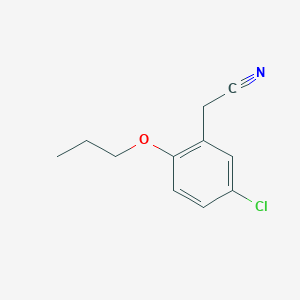
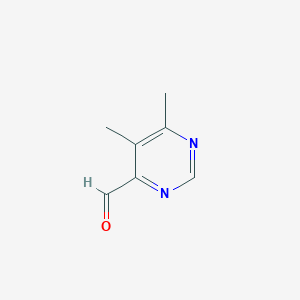
![Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13578346.png)
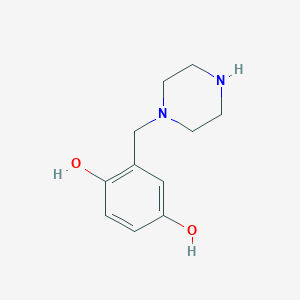

aminehydrochloride](/img/structure/B13578363.png)
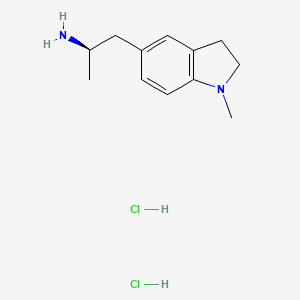
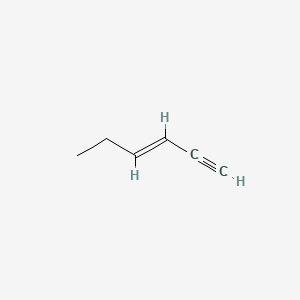
![3-Ethyl-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13578372.png)
